molecular formula C9H11FN2O B1319837 N-(3-amino-4-fluorophenyl)propanamide CAS No. 866023-55-4

N-(3-amino-4-fluorophenyl)propanamide

Cat. No.: B1319837
CAS No.: 866023-55-4
M. Wt: 182.19 g/mol
InChI Key: KWNAATHIGQAOBX-UHFFFAOYSA-N
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Description

“N-(3-amino-4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H11FN2O . It has a molecular weight of 182.2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11FN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility have not been reported.

Scientific Research Applications

Malaria Treatment Research

A study explored the optimization of a phenotypic hit against Plasmodium falciparum, based on an aminoacetamide scaffold. This led to a compound with low-nanomolar activity against malaria parasite stages. While solubility and stability challenges were noted, the compound showed excellent antimalarial potency and selectivity (Norcross et al., 2019).

Antioxidant and Anticancer Activity

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed that certain compounds had significantly higher antioxidant activity than ascorbic acid. These compounds were also tested for anticancer activity against human glioblastoma and breast cancer cell lines, showing promising results (Tumosienė et al., 2020).

Potential in Antagonizing TRPV1

A study designed a series of propanamides to evaluate their antagonistic properties against the transient receptor potential vanilloid 1 (TRPV1). These compounds, particularly compound 49S, showed high potency and analgesic activity, suggesting their potential as TRPV1 antagonists (Kim et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “N-(3-amino-4-fluorophenyl)propanamide” can provide detailed information about the potential hazards associated with this compound . It is always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNAATHIGQAOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588289
Record name N-(3-Amino-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866023-55-4
Record name N-(3-Amino-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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